N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is a complex organic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound features a pyridine ring and a pyrrole ring, which are both heterocyclic structures containing nitrogen atoms. The presence of these rings contributes to the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound is primarily studied for its role as a selective inhibitor in various biological pathways, particularly those involving Janus kinase (JAK) signaling, which is relevant in the treatment of certain leukemias and other inflammatory conditions.
The compound is classified under organic heterocyclic compounds, specifically those containing pyridine and pyrrole moieties. It has been referenced in patent literature concerning its synthesis and potential applications in medical treatments, particularly targeting specific receptor systems involved in cancer and inflammatory diseases .
The synthesis of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide can be achieved through several methods, often involving multi-step reactions that include:
Technical details regarding specific reagents, conditions (temperature, solvent), and purification methods (such as column chromatography) are crucial for optimizing yields and purity .
The molecular structure of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide can be characterized by its two key heterocyclic components:
The structural formula can be represented as follows:
Crystallographic studies may reveal bond lengths, angles, and spatial arrangements that are essential for understanding the compound's reactivity and interaction with biological targets .
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic transformations .
The mechanism of action for N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide primarily involves its interaction with specific enzymes or receptors within cellular pathways. For instance, as a JAK inhibitor, it may bind to the active site of JAK proteins, preventing their phosphorylation activity which is crucial for signal transduction in hematopoietic cells. This inhibition can lead to reduced proliferation of malignant cells and modulation of immune responses.
Data supporting these mechanisms often come from in vitro studies demonstrating changes in cell signaling pathways upon treatment with this compound .
The physical properties of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to characterize these properties .
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide has potential applications in:
Ongoing research continues to explore its full therapeutic potential and mechanisms within various biological systems .
The discovery of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide (CAS 1421501-04-3) originated from an NIH Molecular Libraries Program (MLP) initiative targeting novel κ-opioid receptor (KOR) modulators. The compound was identified through a primary screen of 290,000 compounds using the KOR DiscoveRx β-arrestin PathHunter assay, which detects GPCR activation via enzyme fragment complementation technology [2]. Initial screening at 10 µM concentration identified hits showing >50% activity relative to dynorphin stimulation. Confirmatory assays utilized β-arrestin translocation imaging (PubChem AID 2359) to eliminate false positives from enzyme inhibition. The screening cascade prioritized molecules meeting stringent criteria:
This HTS workflow reduced initial hits to eight novel chemotypes, with the target compound emerging within "Chemotype I" – a cluster of achiral, modular structures showing submicromolar KOR activity (EC₅₀ = 60-94 nM) [2].
Table 1: HTS Assay Platforms for KOR Ligand Identification
Assay Type | Detection Method | PubChem AID | Key Metrics |
---|---|---|---|
Primary Screen | β-galactosidase complementation | 1777/1778 | % activation/inhibition at 10 µM |
Counterscreen | β-galactosidase inhibition | 1966 | False positive elimination |
Confirmatory | β-arrestin-GFP translocation | 2284/2285 | IC₅₀/EC₅₀ determination |
Selectivity | MOR/DOR translocation | 2370/2420 | KOR:DOR:MOR selectivity ratio |
The synthetic route to N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide exemplifies atom-economical assembly of achiral chemotypes. The synthesis features two key bond-forming strategies:
The synthesis avoids chiral centers and complex purification, enabling gram-scale production (typical yield: 70-84%) with standard laboratory equipment. X-ray crystallography confirmed the V-shaped molecular geometry (N-C-O angle: 117.1°) that facilitates receptor binding [2] [8].
Table 2: Modular Synthesis Building Blocks
Component | Structure | Role | Commercial Source |
---|---|---|---|
A | 4-Chloropicolinic acid | Core scaffold | Sigma-Aldrich |
B | 3-(Aminomethyl)pyridine | Amine donor | Combi-Blocks |
C | 1H-Pyrrol-1-ylboronic acid | Heterocyclic unit | Enamine Ltd |
Systematic SAR exploration of the pyridine-pyrrole scaffold revealed critical binding determinants:
4-Pyridyl analogues (e.g., 3-hydroxy-N-(pyridin-4-yl)picolinamide) show 80% reduced activity [4]
Pyrrole Connectivity:
Thiophene replacement improves potency (EC₅₀: 61 nM vs. 94 nM for furan) [2]
Amide Linker Modifications:
graph LR A[Pyridine-Pyrrole Scaffold] --> B(C4-pyrrole essential) A --> C(3-pyridylmethyl optimal) A --> D(Amide NH critical) B --> E[Thiophene > Furan] C --> F[4-pyridyl inactive] D --> G[Glycine analogue inactive]
The amide bond in N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide was optimized through coupling reagent screening:
Reagent | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|
HATU | DMF | 25°C | 92% | >99% |
DCC | CH₂Cl₂ | 0°C→25°C | 78% | 95% |
SOCl₂ (acid chloride) | THF | -20°C | 85% | 98% |
Heterocyclic substitutions significantly modulated activity:
Solvent polarity critically influenced reaction outcomes during heterocyclic installation. Ethanol/water mixtures (4:1) gave optimal yields for Suzuki couplings, while pure DMSO caused decomposition (>20% side products) [8].
Pharmacophore modeling reveals distinct 3D feature requirements for KOR agonist vs. antagonist functions:
Agonist Pharmacophore (e.g., target compound):
Antagonist Pharmacophore:
Table 3: Pharmacophore Feature Comparison
Feature | Agonist | Antagonist | Target Compound Alignment |
---|---|---|---|
H-bond Acceptors | 1 | 2 | 1 (pyridine N) |
Hydrophobic Zones | 2 | 3 | 2 (pyrrole/pyridine) |
Aromatic Rings | 1 | 1-2 | 1 (picolinamide) |
Steric Tolerance | 8ų | 12ų | 9ų |
The target compound achieves agonist-selective binding through optimal occupation of the KOR hydrophobic pocket (measured volume: 250ų) while avoiding JNK activation domains associated with long-acting antagonists like JDTic. Machine learning-based pharmacophore mapping confirms 89% similarity to the canonical KOR agonist model [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: